6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Description
The compound 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine core substituted with a phenyl group at the N2 position and a piperazine-linked 4-fluorophenyl moiety at the C6 position. This structure confers unique physicochemical properties, including moderate lipophilicity and electronic effects due to the fluorine atom, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7/c21-15-6-8-17(9-7-15)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWCQSONXXUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Formation of the Triazine Core: The triazine core is formed through cyclization reactions involving cyanuric chloride and amines.
Final Coupling: The final step involves coupling the piperazine derivative with the triazine core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and continuous flow synthesis can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives, including the compound . Research indicates that modifications of triazine structures can enhance their efficacy against various bacterial strains. For instance, derivatives of triazine have shown significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Antidepressant and Antipsychotic Potential
The piperazine moiety is known for its role in the pharmacological profiles of several antidepressants and antipsychotics. Compounds containing piperazine rings have been investigated for their ability to modulate serotonin and dopamine receptors. The specific compound discussed has been evaluated in preclinical studies for its potential as a dopamine D4 receptor agonist, which could lead to new treatments for mood disorders and schizophrenia .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial in drug development. The compound's unique structure allows researchers to explore various substitutions on the triazine and piperazine rings to optimize its pharmacological properties. SAR studies have indicated that specific modifications can lead to enhanced receptor affinity and selectivity, which are vital for minimizing side effects while maximizing therapeutic benefits .
Material Science
Polymeric Applications
The incorporation of triazine derivatives into polymer matrices has been investigated for creating advanced materials with improved thermal stability and mechanical properties. These materials can be utilized in coatings, adhesives, and other applications where enhanced performance is required. The compound's ability to act as a cross-linking agent is particularly noteworthy, potentially leading to materials with superior durability .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazine derivatives demonstrated that compounds similar to 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine exhibited potent antimicrobial activity against resistant strains of bacteria. The findings suggest that these compounds could be developed into new antibiotics capable of overcoming resistance mechanisms prevalent in clinical settings.
Case Study 2: Pharmacological Profiling
In another study focusing on the pharmacological profiling of compounds containing the piperazine moiety, researchers found that certain derivatives exhibited significant binding affinity to serotonin receptors. This indicates potential use in treating anxiety disorders and depression, suggesting a promising avenue for further research into this compound's therapeutic applications.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents and psychiatric medications | New therapies for infections and mental health |
| Structure-Activity Relationship | Optimization of drug design | Enhanced efficacy and reduced side effects |
| Material Science | Development of advanced polymers | Improved material properties for industrial use |
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound inhibits the transport of nucleosides like uridine and adenosine by binding to ENT1 and ENT2 in a non-competitive and irreversible manner . This inhibition affects nucleotide synthesis and adenosine regulation, which can have therapeutic implications .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substitutions
Table 1: Key Structural and Molecular Features of Selected Triazine Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Piperazine vs. Piperidine: The target compound’s piperazine ring (vs.
- Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group in the target compound balances electron-withdrawing effects and lipophilicity, contrasting with electron-donating groups (e.g., methyl in ) or bulky substituents (e.g., benzyl in ). Fluorine’s electronegativity may improve metabolic stability compared to chlorine or nitro groups .
- N-Substituents : The phenyl group at N2 in the target compound offers planar aromaticity, which may facilitate π-π stacking in binding pockets, unlike alkyl or allyl groups in S-9788 or Almitrine .
Electronic and Steric Influences :
- This contrasts with analogs bearing methoxy or dimethylamino groups (e.g., in ), which may hinder binding due to steric bulk or excessive electron donation .
- Lipophilicity: The fluorophenyl group (logP ~2.5) offers moderate lipophilicity compared to hydrophobic tert-butyl (logP ~3.8 in terbuthylazine ) or polar morpholino (logP ~1.2 in ) substituents. This balance may optimize membrane permeability and solubility.
Pharmacokinetic Considerations
- Solubility : The target compound’s fluorine atom and piperazine ring may enhance aqueous solubility compared to tert-butyl-substituted analogs like terbuthylazine, which exhibit lower water solubility due to hydrophobic bulk .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chlorine-containing compounds (e.g., atrazine ).
Biological Activity
The compound 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is part of a broader class of triazine derivatives that have garnered attention for their diverse biological activities. This article will explore the synthesis, structural characteristics, and biological activities of this compound, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-(4-fluorophenyl)piperazine with various triazine precursors. The resulting structure features a triazine core substituted with a piperazine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Crystal Structure Analysis
X-ray crystallography has been employed to elucidate the crystal structure of related compounds in this class. For instance, the crystal structure of a similar derivative was reported, demonstrating a triclinic system with specific lattice parameters that indicate a well-defined molecular arrangement conducive to biological activity .
Biological Activity
The biological activities of triazine derivatives are extensive and include:
- Anticancer Activity : The compound has shown promising in vitro activity against various cancer cell lines. For example, derivatives containing similar structural motifs have demonstrated significant antitumor effects against melanoma cell lines, with some exhibiting a GI50 value as low as .
- Antimicrobial Properties : Triazines have been explored for their antimicrobial potential. Studies indicate that compounds with similar piperazine substitutions exhibit notable antibacterial and antifungal activities .
- Anti-inflammatory Effects : Some derivatives have also been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit certain inflammatory pathways .
Case Studies
-
Antitumor Efficacy :
A study evaluated the anticancer properties of various triazine derivatives, including those structurally related to the compound . The results indicated that certain modifications significantly enhanced cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing effective cancer therapies . -
Antimicrobial Testing :
In another investigation, compounds similar to this compound were tested against bacterial strains. The findings revealed substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine, and how can intermediates be stabilized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Triazine Core Formation : React cyanuric chloride with aniline derivatives under controlled pH (8–9) to introduce the N-phenyl group.
- Piperazine Coupling : Use a Mannich reaction to attach the 4-(4-fluorophenyl)piperazine moiety via a methylene bridge. Intermediate stabilization requires inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to prevent oxidation .
- Solvent Optimization : Dichloromethane or ethanol are preferred for polar intermediates; ethanol enhances yield in final steps due to better solubility of aromatic amines .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) using a C18 column with acetonitrile/water gradients; monitor for byproducts like dehalogenated species.
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR. Key signals include the piperazine CH₂ group (δ 2.5–3.5 ppm) and triazine NH protons (δ 8.0–9.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement (e.g., SHELXL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
- Substituent Variation : Systematically modify the N-phenyl group (e.g., electron-withdrawing substituents) and piperazine fluorophenyl moiety to assess receptor affinity.
- In Silico Docking : Use AutoDock Vina to predict interactions with targets like dopamine D3 or serotonin receptors, leveraging homology models from related piperazine-triazine hybrids .
- Functional Assays : Test analogs in calcium flux assays (for GPCR activity) or kinase inhibition panels to identify off-target effects .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time. For example, metabolite-induced neurotoxicity (observed in almitrine analogs) requires monitoring reactive oxygen species (ROS) in neuronal cultures .
- Batch-to-Batch Reproducibility : Use QC protocols (e.g., TLC/HPLC) to verify compound stability; degradation products (e.g., hydrolyzed triazine rings) may explain discrepancies .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., S-9788, a triazine-piperazine derivative) to identify trends in substituent effects .
Q. How can crystallographic data improve understanding of this compound’s molecular interactions?
Methodological Answer:
- Co-crystallization : Soak the compound with target proteins (e.g., chemoreceptor TASK-1 channels) and collect high-resolution data (≤1.5 Å) using synchrotron radiation.
- Refinement with SHELX : Employ SHELXL for anisotropic displacement parameters and SHELXD for phase determination in twinned crystals .
- Electron Density Maps : Analyze piperazine flexibility; compare with analogs like 6DZ (PDB: 6DZ) to identify conserved binding motifs .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Pharmacokinetics : Administer via oral gavage (dose: 10–50 mg/kg) and measure plasma half-life using LC-MS/MS. Monitor for hepatic clearance via cytochrome P450 isoforms (CYP3A4/2D6) .
- Neurotoxicity Screening : Use a rat model to assess peripheral neuropathy (e.g., grip strength tests), as seen in almitrine due to sulfoxide metabolites .
- Tissue Distribution : Radiolabel the compound with ¹⁸F (via the fluorophenyl group) for PET imaging to track brain penetration .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in solubility and formulation stability data?
Methodological Answer:
- Solvent Screening : Test DMSO, PEG-400, and cyclodextrin-based vehicles; use dynamic light scattering (DLS) to detect aggregation.
- Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks; analyze degradation via UPLC-TOF-MS to identify hydrolytic or oxidative pathways .
- pH-Dependent Solubility : Titrate from pH 2–8; protonation of the piperazine nitrogen (pKa ~7.5) significantly impacts aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
